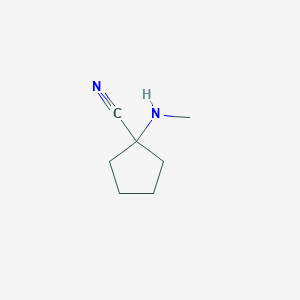

1-(Methylamino)cyclopentane-1-carbonitrile

Vue d'ensemble

Description

“1-(Methylamino)cyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 55793-49-2. It has a molecular weight of 124.19 and its IUPAC name is 1-(methylamino)cyclopentanecarbonitrile . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “1-(Methylamino)cyclopentane-1-carbonitrile” is 1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a boiling point of 75-77 °C (Press: 7 Torr) and a predicted density of 0.97±0.1 g/cm3 . The pKa value is predicted to be 4.95±0.20 .Applications De Recherche Scientifique

Synthesis in Chemical Reactions

1-(Methylamino)cyclopentane-1-carbonitrile has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of a library of novel compounds like 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles through domino one-pot three-component reactions. This process is significant due to its simplicity, excellent yields, and the lack of a need for column chromatographic purification (Sivakumar et al., 2013).

Role in Formation of Novel Compounds

The compound has also been instrumental in forming unique structures like spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-ones, achieved through the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This process results in a molecule comprising two fused six-membered rings and one five-membered ring linked through a spiro C atom (Shi et al., 2010).

Applications in Hydrogen Storage

Research has explored the potential of derivatives of 1-(Methylamino)cyclopentane-1-carbonitrile in hydrogen storage applications. For instance, 3-methyl-1,2-BN-cyclopentane has been characterized for its viscosity, thermal stability, hydrogen gas stream purity, and polarity, making it a promising candidate for hydrogen storage material (Luo et al., 2013).

Catalysis

It has been used in catalytic processes as well. The reaction of 1,6-enynes with a hydrosilane in the presence of immobilized cobalt/rhodium bimetallic nanoparticles resulted in the formation of 2-methyl-1-silylmethylidene-2-cyclopentanes, showcasing its role in facilitating significant chemical reactions (Park et al., 2003).

Propriétés

IUPAC Name |

1-(methylamino)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPASVZFLFVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Fluoro-N-methylanilino)propyl]but-2-ynamide](/img/structure/B2465122.png)

![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)

![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)

![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)

![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)